3-(2-Methoxyethyl)-1,2,4-oxadiazole is a chemical compound belonging to the oxadiazole family, which is characterized by a five-membered heterocyclic structure containing two nitrogen atoms and three carbon atoms. The oxadiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound specifically features a methoxyethyl substituent, which may influence its solubility and biological interactions.
3-(2-Methoxyethyl)-1,2,4-oxadiazole is classified as a heterocyclic organic compound. It falls under the category of nitrogen-containing heterocycles and is specifically part of the oxadiazole class known for their pharmacological significance.
The synthesis of 3-(2-Methoxyethyl)-1,2,4-oxadiazole can be achieved through several methods:
The synthesis often involves intermediates such as amidoximes and carboxylic acid derivatives. The final product is purified through recrystallization or chromatography methods to ensure high purity.
The molecular structure of 3-(2-Methoxyethyl)-1,2,4-oxadiazole consists of a five-membered ring with two nitrogen atoms at positions 1 and 2 and three carbon atoms at positions 3, 4, and 5. The methoxyethyl group is attached at position 3.
3-(2-Methoxyethyl)-1,2,4-oxadiazole can participate in various chemical reactions:
These reactions typically require specific catalysts or conditions (e.g., temperature, pressure) to proceed efficiently.
The mechanism of action for compounds like 3-(2-Methoxyethyl)-1,2,4-oxadiazole often involves interaction with biological targets such as enzymes or receptors:
In vitro studies have shown that certain derivatives can inhibit specific kinases involved in cancer progression . The structure-activity relationship suggests that modifications on the oxadiazole ring significantly affect biological activity.
3-(2-Methoxyethyl)-1,2,4-oxadiazole has potential applications in:
The 1,2,4-oxadiazole heterocycle has emerged as a privileged scaffold in medicinal chemistry due to its unique bioisosteric properties. It serves as a stable surrogate for ester and amide functional groups, which are ubiquitous in drug molecules but prone to metabolic hydrolysis. The ring’s electronic distribution features a high dipole moment (~3.9 D) and a maximum positive charge at the C5 position, enabling it to mimic carbonyl geometry while resisting enzymatic degradation [1] [7]. This bioisosteric equivalence is exemplified by the comparison of ester and 1,2,4-oxadiazole analogs, where the latter maintains target affinity but exhibits enhanced metabolic stability in pharmacokinetic assays [4].
The hydrogen-bonding capacity of the 1,2,4-oxadiazole ring further underpins its utility. The N4 atom acts as a hydrogen-bond acceptor, while C5-substituted electron-withdrawing groups enhance the ring’s ability to form dipole-dipole interactions with biological targets. This property is critical for optimizing ligand-receptor binding, particularly in antibacterial agents where oxadiazole derivatives inhibit DNA gyrase by binding to the ATP site [2]. The methoxyethyl side chain at the C3 position specifically enhances membrane permeability due to its moderate lipophilicity (LogP ≈ 1.5–2.0) and ability to form water–hydrogen bond networks, balancing aqueous solubility and cellular uptake [8].
Table 1: Bioisosteric Advantages of 1,2,4-Oxadiazole Over Conventional Functional Groups
Property | Ester/Amide Group | 1,2,4-Oxadiazole | Impact on Drug Design |
---|---|---|---|
Metabolic Stability | Low (hydrolysis-prone) | High (resistant to hydrolysis) | Extended half-life in vivo |
Hydrogen Bonding Capacity | Moderate | High (N4 acceptor) | Improved target affinity |
Dipole Moment | ~1.8–2.5 D | ~3.9 D | Enhanced electrostatic interactions |
Conformational Flexibility | High | Low (planar ring) | Reduced entropic penalty upon binding |
The strategic incorporation of the 2-methoxyethyl moiety into the 1,2,4-oxadiazole scaffold evolved through distinct phases, driven by synthetic innovations and biological screening:
Early Exploration (Pre-2010s): Initial derivatives featured simple alkyl or aryl substituents at C3/C5. Methoxyethyl emerged as a key modification when studies revealed that oxygen-containing chains improved pharmacokinetic profiles. For instance, 3-(2-methoxyethyl)-5-phenyl-1,2,4-oxadiazole demonstrated 3-fold higher oral bioavailability in rodent models than its methyl analog due to optimized LogD and P-glycoprotein efflux avoidance [7] [8].
Microwave-Assisted Synthesis Era (2020s): The development of efficient cyclization protocols under microwave irradiation (e.g., silica-supported reactions at 150°C for 10–15 minutes) enabled rapid access to 3-(2-methoxyethyl) variants in high yields (>85%) [3]. This methodology overcame traditional limitations of low yields and purification challenges associated with amidoxime-carboxylic acid condensations [1] [4].
Antiparasitic and Anticancer Breakthroughs: Derivatives like (E)-3-(2-methoxyethyl)-5-(2-arylvinyl)-1,2,4-oxadiazoles were designed via molecular hybridization. Compound Ox1 (3-(2-methoxyethyl)-5-(4-chlorostyryl)-1,2,4-oxadiazole) emerged as a dual-action agent, inhibiting Leishmania infantum amastigotes (EC~50~ = 13.5 µM) and chronic myeloid leukemia cells (EC~50~ = 5.5–13.2 µM) [3] [8]. Docking studies confirmed its interaction with tubulin at the colchicine site, disrupting microtubule assembly.
Modern Optimization (2024): SwissADME predictions validated the druggability of 3-(2-methoxyethyl) derivatives, showing compliance with Lipinski’s rules (MW < 350, HBD < 2, HBA < 6) and Veber parameters (n-ROTB = 7, TPSA = 45 Ų). Compound Ox1 exhibited high human serum albumin (HSA) binding (K~d~ = 10⁻⁴ M) via subdomain IIA, correlating with favorable plasma circulation [8].
Table 2: Key 3-(2-Methoxyethyl)-1,2,4-oxadiazole Derivatives in Drug Discovery
Compound | Structural Features | Biological Activity | Significance |
---|---|---|---|
Ox1 | 3-(2-Methoxyethyl)-5-(4-Cl-styryl) | Anti-leishmanial (EC~50~ = 13.5 µM) | Dual antiparasitic/anticancer action |
Prenoxdiazine | 3-(2-Methoxyethyl)-5-phenoxy | Cough suppressant | Marketed drug exploiting metabolic stability |
Hit 23 | 3-(2-Methoxyethyl)-5-styryl | Anti-Trypanosoma cruzi (EC~50~ = 2.9 µM) | Microwaved-synthesized lead [3] |
Oxolamine Analog | 3-(2-Methoxyethyl)-5-(3-pyridyl) | Antitussive | Bioisostere of ester-containing prototype |
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8